Cas no 7116-44-1 (Ethyl 3-(4-aminophenyl)propanoate)

Ethyl 3-(4-aminophenyl)propanoate is a versatile aromatic ester compound featuring both an amino group and an ester functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The presence of the 4-aminophenyl moiety allows for further functionalization, enabling applications in the development of active pharmaceutical ingredients (APIs) and specialty materials. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as hydrolysis, reduction, or coupling. This compound is characterized by its stability under standard conditions and high purity, making it suitable for research and industrial-scale processes requiring precise chemical modifications.
Ethyl 3-(4-aminophenyl)propanoate structure
7116-44-1 structure
Product Name:Ethyl 3-(4-aminophenyl)propanoate
CAS No:7116-44-1
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD07772969
CID:562880
PubChem ID:10442595
Update Time:2025-10-29

Ethyl 3-(4-aminophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,4-amino-, ethyl ester
    • ETHYL 3-(4-AMINOPHENYL)PROPANOATE
    • ethyl 3-(4-aminophenyl)propionate
    • 4-Aminobenzenepropanoic acid,ethyl ester
    • ethyl 4-aminodihydrocinnamate
    • Ethyl 4-aminohydrocinnamate
    • Ethyl 4-aminophenylpropionate
    • Ethyl p-aminohydrocinnamate
    • Ethyl 3-(4-aminophenyl)propanoate
    • MDL: MFCD07772969
    • Inchi: 1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3
    • InChI Key: NEXFMPAUGJAIHE-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCC1C=CC(=CC=1)N)=O

Computed Properties

  • Exact Mass: 193.11000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5

Experimental Properties

  • Density: 1.088±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • PSA: 52.32000
  • LogP: 2.34570

Ethyl 3-(4-aminophenyl)propanoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Additional information on Ethyl 3-(4-aminophenyl)propanoate

Ethyl 3-(4-aminophenyl)propanoate (CAS No. 7116-44-1): A Comprehensive Overview

Ethyl 3-(4-aminophenyl)propanoate, chemically identified by the CAS number 7116-44-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative, featuring a benzylic amine group and a propyl ester moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The compound's unique structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The molecular structure of Ethyl 3-(4-aminophenyl)propanoate consists of a phenyl ring substituted with an amino group at the para position, connected to a propanoic acid moiety that is esterified with ethanol. This configuration imparts distinct chemical properties that facilitate its utility in various chemical transformations. The presence of both an amine and an ester function allows for further functionalization, making it a versatile building block in medicinal chemistry.

In recent years, Ethyl 3-(4-aminophenyl)propanoate has been explored for its potential applications in drug discovery. The benzylic amine group can be further modified to introduce diverse pharmacophores, enhancing the compound's suitability for designing molecules with specific biological targets. For instance, researchers have investigated its role in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. These studies highlight the compound's significance as a precursor in developing novel therapeutic strategies.

One of the most compelling aspects of Ethyl 3-(4-aminophenyl)propanoate is its role in the synthesis of bioactive molecules. The compound's ability to undergo various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it an indispensable tool in organic synthesis. Recent advancements in synthetic methodologies have further expanded its utility, enabling the efficient preparation of complex structures with high precision. This has opened new avenues for exploring its applications in pharmaceuticals and agrochemicals.

The pharmacological potential of Ethyl 3-(4-aminophenyl)propanoate has been a subject of extensive research. Studies have demonstrated that derivatives of this compound can interact with biological targets such as enzymes and receptors, modulating various physiological processes. For example, researchers have synthesized analogs that exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. These findings underscore the compound's importance as a scaffold for developing innovative drug candidates.

Moreover, Ethyl 3-(4-aminophenyl)propanoate has found applications in materials science and industrial chemistry. Its unique structural features make it suitable for use as a monomer or intermediate in polymer synthesis. The compound's ability to form stable esters and amides has been leveraged to develop novel polymers with enhanced mechanical and thermal properties. These advancements highlight the compound's broad utility beyond pharmaceuticals.

The synthesis of Ethyl 3-(4-aminophenyl)propanoate typically involves the reaction between 4-aminobenzaldehyde and propanoic acid ethyl ester under controlled conditions. This reaction can be catalyzed by various reagents, including acetic acid and sulfuric acid, to ensure high yields and purity. The optimization of synthetic pathways has been a focus of recent research, aiming to improve efficiency and reduce environmental impact. Such efforts align with global trends toward sustainable chemistry practices.

Recent studies have also explored the spectroscopic and analytical characterization of Ethyl 3-(4-aminophenyl)propanoate. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) have been employed to elucidate its molecular structure and confirm its identity. These analytical methods are crucial for ensuring the quality and consistency of the compound in various applications.

The future prospects of Ethyl 3-(4-aminophenyl)propanoate are promising, with ongoing research uncovering new possibilities for its use in drug development and material science. As synthetic methodologies continue to evolve, the compound is expected to play an even greater role in creating innovative solutions across multiple scientific disciplines. Its versatility and reactivity make it a cornerstone in modern chemical research.

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